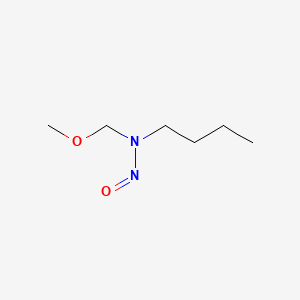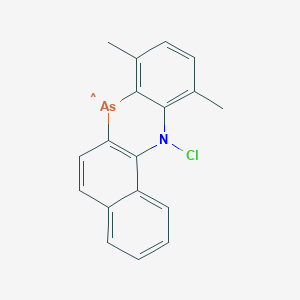
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine is a complex organic compound that belongs to the class of benzophenarsazines This compound is characterized by the presence of chlorine, methyl groups, and an arsenic atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichloroaniline with dimethylamine in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the desired benzophenarsazine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Chlorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets, altering their function, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Chloro-6,9-dimethyl-5,10-dihydro-3,4-benzophenarsazine: shares similarities with other benzophenarsazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64050-23-3 |
|---|---|
Molekularformel |
C18H14AsClN |
Molekulargewicht |
354.7 g/mol |
InChI |
InChI=1S/C18H14AsClN/c1-11-7-8-12(2)17-16(11)19-15-10-9-13-5-3-4-6-14(13)18(15)21(17)20/h3-10H,1-2H3 |
InChI-Schlüssel |
QNRVMLBJFPQPKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)C)[As]C3=C(N2Cl)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


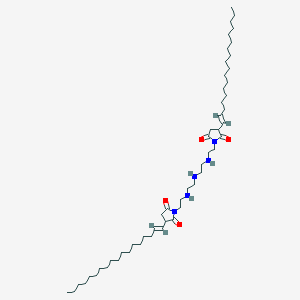


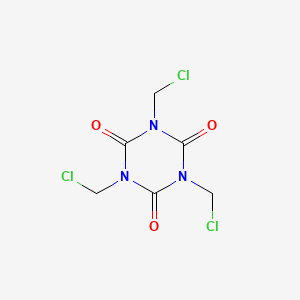



![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
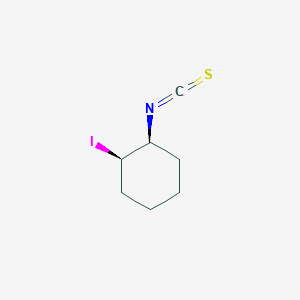

![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)

